molecular formula C7H14N2O3S B14655748 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid CAS No. 52884-87-4

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid

Katalognummer: B14655748
CAS-Nummer: 52884-87-4
Molekulargewicht: 206.27 g/mol
InChI-Schlüssel: GOSUFYOCCGQSGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid is an organic compound that features both an amino group and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid typically involves the reaction of an appropriate amine with a sulfonic acid derivative under controlled conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Sulfonate esters or amides.

Wissenschaftliche Forschungsanwendungen

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid exerts its effects involves the inhibition of specific enzymes such as aminopeptidase A. This inhibition blocks the formation of angiotensin III, a peptide involved in blood pressure regulation, thereby reducing hypertension . The compound interacts with the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner

Eigenschaften

CAS-Nummer

52884-87-4

Molekularformel

C7H14N2O3S

Molekulargewicht

206.27 g/mol

IUPAC-Name

2-(1-aminoprop-2-enylideneamino)butane-1-sulfonic acid

InChI

InChI=1S/C7H14N2O3S/c1-3-6(5-13(10,11)12)9-7(8)4-2/h4,6H,2-3,5H2,1H3,(H2,8,9)(H,10,11,12)

InChI-Schlüssel

GOSUFYOCCGQSGB-UHFFFAOYSA-N

Kanonische SMILES

CCC(CS(=O)(=O)O)N=C(C=C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.